[2-(2-Aminoethyl)phenyl]methanol
Overview
Description
[2-(2-Aminoethyl)phenyl]methanol is an organic compound with the molecular formula C9H13NO. It is characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Aminoethyl)phenyl]methanol typically involves the reaction of 2-nitrobenzyl alcohol with ethylenediamine. The process includes the reduction of the nitro group to an amino group, followed by the formation of the desired product. The reaction conditions often require a catalyst and a controlled environment to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Aminoethyl)phenyl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
[2-(2-Aminoethyl)phenyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(2-Aminoethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, influencing biological processes. The compound’s effects are mediated through pathways involving signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
[2-(2-Aminoethyl)phenol]: Similar structure but with a hydroxyl group instead of a methanol group.
[2-(2-Aminoethyl)aniline]: Contains an amino group attached to the phenyl ring.
[2-(2-Aminoethyl)benzyl alcohol]: Similar structure with a benzyl alcohol group.
Uniqueness
[2-(2-Aminoethyl)phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-(2-aminoethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5-7,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVRPCNYXPYWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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